molecular formula C20H16Cl2N4OS2 B2656691 (E)-[(2-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine CAS No. 866131-20-6

(E)-[(2-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine

Cat. No.: B2656691
CAS No.: 866131-20-6
M. Wt: 463.4
InChI Key: BJHPBBUIQROFKO-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges encountered during the synthesis .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances. It may include details of any reactions the compound undergoes, the conditions required for these reactions, and the products formed .


Physical and Chemical Properties Analysis

This includes details such as the compound’s melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

Antimicrobial Activities

One significant application of compounds structurally related to (E)-(2-chlorophenyl)methoxyamine is in the development of antimicrobial agents. Research indicates that derivatives of 1,2,4-triazole, a core component in the structure of this compound, demonstrate good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Herbicidal Activity

Compounds with a structure similar to (E)-(2-chlorophenyl)methoxyamine have been found to possess excellent herbicidal activity. This is particularly notable in triazolo[1,5-a]pyridine derivatives, which show effectiveness on a broad spectrum of vegetation at low application rates (Moran, 2003).

Synthesis of Antimicrobial Agents

Further research into the synthesis of compounds containing elements of (E)-(2-chlorophenyl)methoxyamine structure has led to the creation of various antimicrobial agents. These include the synthesis of formazans from Mannich base derivatives, which have shown moderate antimicrobial activity (Sah et al., 2014).

Antifungal Activities

Some synthesized derivatives of this compound have been tested for antifungal activity against pathogens like Aspergillus fumigatus and Fusarium oxysporum. These studies highlight the potential of such compounds in developing new antifungal agents (Wardkhan et al., 2008).

Chemical Synthesis and Transformation

Research has been conducted into the synthesis and transformation of related compounds, exploring how various chemical reactions can lead to the formation of new heterocycles and derivatives. This research is vital for understanding the potential applications of these compounds in various fields of science (Shibuya, 1984).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or other biochemical interactions .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and disposal .

Properties

IUPAC Name

(E)-N-[(2-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4OS2/c1-13-19(29-20-23-12-24-26(13)20)18(11-28-16-8-6-15(21)7-9-16)25-27-10-14-4-2-3-5-17(14)22/h2-9,12H,10-11H2,1H3/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHPBBUIQROFKO-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NOCC3=CC=CC=C3Cl)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC=CC=C3Cl)/CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.